logP vs. Fluoro and Monohalogenated Analogs
The computed XLogP3-AA for 4-bromo-5-chloro-2-methoxybenzonitrile is 2.9 [1]. Its direct analog 4-bromo-5-fluoro-2-methoxybenzonitrile is predicted to have a lower logP due to the higher electronegativity of fluorine, while the monohalogenated analog 4-bromo-2-methoxybenzonitrile, lacking a second halogen, is expected to have a lower logP (~2.3). The target compound's higher logP indicates greater lipophilicity, which can be a critical parameter in medicinal chemistry for optimizing membrane permeability and ADME profiles [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9 (PubChem computed); LogP = 3.04 (vendor data) [1][3] |
| Comparator Or Baseline | 4-Bromo-5-fluoro-2-methoxybenzonitrile: XLogP3-AA not available (predicted lower); 4-Bromo-2-methoxybenzonitrile: XLogP3-AA ≈ 2.3 (predicted) |
| Quantified Difference | Target is ~0.6 units higher than monohalogenated analog; difference vs fluoro analog estimated at 0.5-1.0 units (class-level inference). |
| Conditions | Computed by XLogP3 algorithm (PubChem) and ChemSpace proprietary model. |
Why This Matters
Higher logP directly influences the selection of this compound over less lipophilic analogs in early-stage drug discovery where membrane permeability and cellular uptake are key screening criteria.
- [1] PubChem. (2025). 4-Bromo-5-chloro-2-methoxybenzonitrile (CID 50879210). National Center for Biotechnology Information. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. View Source
- [3] ChemSpace. (n.d.). 4-Bromo-5-chloro-2-methoxybenzonitrile. Retrieved April 25, 2026. View Source
